Azetidine, perchlorate
CAS No.: 112405-44-4
Cat. No.: VC20584888
Molecular Formula: C3H8ClNO4
Molecular Weight: 157.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112405-44-4 |
|---|---|
| Molecular Formula | C3H8ClNO4 |
| Molecular Weight | 157.55 g/mol |
| IUPAC Name | azetidine;perchloric acid |
| Standard InChI | InChI=1S/C3H7N.ClHO4/c1-2-4-3-1;2-1(3,4)5/h4H,1-3H2;(H,2,3,4,5) |
| Standard InChI Key | AEQWZRHXMKUBDN-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC1.OCl(=O)(=O)=O |
Introduction
Structural and Electronic Characteristics of Azetidine Perchlorate
Molecular Architecture
Azetidine perchlorate consists of an azetidine ring (C₃H₆N) coordinated to a perchlorate anion (ClO₄⁻). The azetidine ring, a saturated four-membered heterocycle, exhibits significant ring strain due to its 90° bond angles, which is partially alleviated upon coordination with metal ions . X-ray crystallography reveals that in complexes such as [Cu(L3)(OClO₃)₂]·H₂O, the perchlorate anions engage in both monodentate and bidentate bonding modes, depending on the electron configuration of the central metal ion .
Electronic Properties
The ionization energy (IE) of azetidine, a critical factor influencing its Lewis basicity, ranges between 8.30–9.10 eV, as determined by photoelectron spectroscopy . This moderate basicity enables azetidine to act as a facultative ligand, preferentially binding to transition metals like Cu(II) and Zn(II) in distorted trigonal bipyramidal or square-pyramidal geometries . The perchlorate ion, a weak-field ligand, exerts minimal crystal field splitting, allowing metal-centered redox activity to dominate in catalytic cycles.
Table 1: Thermodynamic Properties of Azetidine
| Property | Value | Unit | Source |
|---|---|---|---|
| ΔfG° (formation) | 118.45 | kJ/mol | Joback |
| ΔvapH° (vaporization) | 29.42 | kJ/mol | Joback |
| Basicity (BasG) | 908.60 | kJ/mol | NIST |
| Boiling Point | 334.70–336.00 | K | NIST |
Synthesis and Isolation Methods
Azetidine Preparation
Azetidine is synthesized via the reduction of β-lactams (azetidinones) using lithium aluminium hydride (LiAlH₄) or LiAlH₄/AlCl₃ mixtures, which generate reactive AlClH₂ species for selective ring-opening . Alternative routes involve multistep transformations from 3-amino-1-propanol, though these are less atom-economical .
Perchlorate Salt Formation
Azetidine perchlorate complexes are typically isolated by reacting azetidine derivatives with perchloric acid (HClO₄) in anhydrous solvents. For example, [Cu(L3)(OClO₃)₂]·H₂O crystallizes from methanol/water mixtures, with lattice water molecules stabilizing the structure via O–H···O hydrogen bonds to perchlorate oxygens .
Coordination Chemistry and Lattice Interactions
Supramolecular Assembly
Crystal packing in azetidine perchlorate complexes is governed by:
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H-bonding networks: Between perchlorate oxygens and amine hydrogens (2.8–3.1 Å) .
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Aromatic stacking: Pyridyl substituents on ligands exhibit face-to-face π interactions (3.4 Å spacing) .
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CH···O contacts: Aliphatic CH groups interact weakly with perchlorate oxygens (3.5–3.7 Å) .
Comparative Reactivity with Cyclic Amines
Azetidine’s small ring size confers distinct reactivity compared to five- or six-membered analogs:
Table 2: Cyclic Amine Comparison
| Compound | Ring Size | Strain Energy (kJ/mol) | Common Applications |
|---|---|---|---|
| Aziridine | 3 | ~110 | Alkylating agents |
| Azetidine | 4 | ~85 | Metal coordination |
| Pyrrolidine | 5 | ~25 | Pharmaceuticals |
The reduced strain in azetidine (vs. aziridine) enhances its stability in metal complexes, while its smaller cavity (vs. pyrrolidine) enables selective substrate binding in catalysis.
Applications in Materials Science
Catalytic Frameworks
Cu(II)-azetidine perchlorate complexes catalyze aerobic oxidations, leveraging the redox activity of Cu(II)/Cu(I) cycles. The perchlorate’s non-coordinating nature in solution phases enhances catalytic turnover by minimizing anion interference .
Chiral Induction
Enantiopure azetidine ligands induce asymmetric configurations in metal centers, as evidenced by circular dichroism studies. This property is exploited in synthesizing chiral amines for pharmaceutical intermediates .
Future Research Directions
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Computational modeling: Density functional theory (DFT) studies to predict ligand-field splitting parameters.
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Green synthesis: Developing aqueous-phase routes to minimize perchlorate waste.
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Biomedical applications: Exploring azetidine-perchlorate complexes as MRI contrast agents.
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